molecular formula C19H26N2O6 B8627067 cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid

cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid

Cat. No.: B8627067
M. Wt: 378.4 g/mol
InChI Key: HDSNVAURSXRRHB-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with benzyloxycarbonyl and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the benzyloxycarbonyl group. The carboxylic acid functionality is usually introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to alcohols.

    Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups can interact with enzymes or receptors, modulating their activity. The piperidine ring can also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Cis-1-[(benzyloxy)carbonyl]-4-([(tert-butoxy)carbonyl]amino)pyrrolidine-3-carboxylic acid
  • Cis-1-[(benzyloxy)carbonyl]-5-([(tert-butoxy)carbonyl]amino]pyrrolidine-3-carboxylic acid

Uniqueness

cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

(3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(24)20-15-9-14(16(22)23)10-21(11-15)18(25)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23)/t14-,15+/m0/s1

InChI Key

HDSNVAURSXRRHB-LSDHHAIUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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